An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4,5-Dimethyl-1,3-benzothiazol-2-amine
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4,5-Dimethyl-1,3-benzothiazol-2-amine
Foreword: The Strategic Importance of the Benzothiazole Scaffold
In the landscape of medicinal chemistry and materials science, certain heterocyclic scaffolds consistently emerge as "privileged structures" due to their remarkable versatility and predisposition for biological activity. The 2-aminobenzothiazole core is a quintessential example of such a scaffold.[1][2] Its rigid, bicyclic framework, combined with the reactive 2-amino group, provides an ideal platform for the development of novel therapeutic agents and functional materials.[2][3] Derivatives of this core have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[1][3]
This guide focuses on a specific, yet underexplored, member of this family: 4,5-Dimethyl-1,3-benzothiazol-2-amine . While extensive literature exists for the parent compound and other isomers, this particular derivative represents a unique chemical entity whose specific properties can be rationally projected from the well-established chemistry of its class. The introduction of two methyl groups onto the benzene ring is not a trivial modification; it is a strategic design choice that can significantly influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the molecule's structure, a robust protocol for its synthesis, a predictive analysis of its spectroscopic characteristics, an exploration of its chemical reactivity for further derivatization, and an evidence-based discussion of its potential applications.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is to analyze its structure and inherent properties. 4,5-Dimethyl-1,3-benzothiazol-2-amine consists of a benzene ring fused to a thiazole ring at the 4,5-positions, with an amino group at the 2-position of the thiazole moiety.
Caption: Chemical structure of 4,5-Dimethyl-1,3-benzothiazol-2-amine.
The key physicochemical parameters for this molecule are summarized in the table below. These values are critical for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₀N₂S | - |
| Molecular Weight | 178.26 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Appearance | Expected to be a crystalline solid | Analogy to derivatives[4] |
| Predicted ALogP | 2.5 - 3.0 | ADMET Prediction Models[5] |
| Predicted Polar Surface Area (PSA) | ~55 Ų | ADMET Prediction Models[5] |
| Predicted Solubility | Good to moderate | ADMET Prediction Models[5] |
Synthesis and Mechanistic Considerations
The synthesis of 2-aminobenzothiazoles is a well-established field in organic chemistry.[2] The most direct and historically significant route is the Hugershoff reaction , which involves the oxidative cyclization of an arylthiourea.[3] For the synthesis of 4,5-Dimethyl-1,3-benzothiazol-2-amine, the logical precursor is 1-(3,4-dimethylphenyl)thiourea, which can be generated in situ from 3,4-dimethylaniline.
The causality behind this choice is twofold: 3,4-dimethylaniline is a commercially available and inexpensive starting material, and the subsequent thiourea formation and cyclization steps are robust and high-yielding. The mechanism involves the initial formation of the thiourea, followed by an electrophilic attack of a cyclizing agent (commonly bromine in acetic acid) onto the electron-rich aromatic ring, leading to intramolecular ring closure and formation of the benzothiazole system.
Caption: Proposed synthetic workflow for 4,5-Dimethyl-1,3-benzothiazol-2-amine.
Experimental Protocol: Synthesis via Hugershoff Reaction
This protocol is a self-validating system adapted from established procedures for synthesizing substituted 2-aminobenzothiazoles.[3] All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Step 1: Formation of the Arylthiourea Intermediate.
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 3,4-dimethylaniline (0.1 mol, 12.12 g).
-
Add concentrated hydrochloric acid (10 mL) and water (50 mL). Stir the mixture until a clear solution of the amine hydrochloride is formed.
-
Add a solution of ammonium thiocyanate (0.12 mol, 9.13 g) in water (20 mL).
-
Heat the mixture to reflux and maintain for 4-5 hours. The progress can be monitored by TLC. This step forms the 1-(3,4-dimethylphenyl)thiourea in situ.
-
-
Step 2: Oxidative Cyclization.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Dissolve the crude thiourea mixture in glacial acetic acid (100 mL).
-
While maintaining the temperature below 10°C, add a solution of bromine (0.1 mol, 16.0 g, or ~5.2 mL) in glacial acetic acid (20 mL) dropwise over 1 hour with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.
-
-
Step 3: Isolation and Purification.
-
Pour the reaction mixture into a large beaker containing crushed ice (~500 g).
-
Carefully neutralize the mixture by the slow addition of concentrated ammonium hydroxide until the solution is basic (pH ~8-9). This will precipitate the product.
-
Filter the resulting solid using a Büchner funnel, and wash thoroughly with cold water to remove any inorganic salts.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield pure 4,5-Dimethyl-1,3-benzothiazol-2-amine.
-
Dry the purified crystals under vacuum. Characterize the final product by melting point, NMR, IR, and mass spectrometry.
-
Spectroscopic Characterization (Predictive Analysis)
As this specific molecule is not extensively cataloged, the following spectroscopic data are predicted based on the known chemical shifts and fragmentation patterns of closely related 2-aminobenzothiazole analogs.[1][6] These predictions serve as a benchmark for researchers synthesizing this compound. All NMR predictions are referenced to TMS.[1]
| Technique | Predicted Signals and Interpretation |
| ¹H NMR (DMSO-d₆) | δ ~7.2-7.4 ppm (br s, 2H): -NH₂ protons, exchangeable with D₂O. δ ~7.1 ppm (d, 1H): Aromatic proton at C6. δ ~6.9 ppm (d, 1H): Aromatic proton at C7. δ ~2.3 ppm (s, 3H): Methyl protons at C5. δ ~2.2 ppm (s, 3H): Methyl protons at C4. |
| ¹³C NMR (DMSO-d₆) | δ ~168 ppm: C2 (carbon of the guanidinic system, highly deshielded). δ ~148 ppm: C7a (quaternary carbon at ring fusion). δ ~135 ppm: C4 (quaternary carbon attached to methyl). δ ~132 ppm: C5 (quaternary carbon attached to methyl). δ ~128 ppm: C3a (quaternary carbon at ring fusion). δ ~125 ppm: C6 (aromatic CH). δ ~120 ppm: C7 (aromatic CH). δ ~19 ppm: C5-CH₃. δ ~15 ppm: C4-CH₃. |
| IR Spectroscopy (KBr Pellet) | ~3450-3300 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine. ~3050 cm⁻¹: Aromatic C-H stretching. ~2950 cm⁻¹: Aliphatic C-H stretching (methyl groups). ~1640 cm⁻¹: C=N stretching of the thiazole ring. ~1550 cm⁻¹: N-H bending (scissoring) of the amine. ~1450-1500 cm⁻¹: Aromatic C=C ring stretching. |
| Mass Spectrometry (EI) | m/z 178: Molecular ion peak [M]⁺. Key Fragments: Loss of methyl (m/z 163), retro-synthetic fragments. |
Chemical Reactivity and Derivatization Potential
The synthetic value of 4,5-Dimethyl-1,3-benzothiazol-2-amine lies in its potential for further functionalization. The molecule possesses two primary sites of reactivity: the exocyclic 2-amino group and the endocyclic nitrogen atom.[7] This dual reactivity allows for the construction of a diverse library of derivatives.
-
Reactions at the Amino Group: The primary amine is a potent nucleophile and can readily undergo acylation with acid chlorides or anhydrides, alkylation with alkyl halides, and condensation with aldehydes or ketones to form Schiff bases (azomethines).[4][8][9] These reactions are fundamental in drug development for modulating the compound's polarity, size, and hydrogen bonding capacity.
-
Reactions Involving Ring Nitrogen: The endocyclic nitrogen, part of the amidine system, can also participate in reactions, particularly annulation reactions with bifunctional electrophiles to create fused tricyclic heterocyclic systems like imidazo[2,1-b]benzothiazoles.[10]
Caption: Key derivatization pathways for 4,5-Dimethyl-1,3-benzothiazol-2-amine.
Potential Applications in Drug Discovery
The true value of a novel chemical entity is realized through its application. Based on extensive research into the 2-aminobenzothiazole scaffold, 4,5-Dimethyl-1,3-benzothiazol-2-amine and its derivatives are prime candidates for screening in several therapeutic areas.
-
Anticancer Agents: Numerous 2-aminobenzothiazole derivatives have shown potent and selective anticancer activity.[1][5] The mechanism often involves the inhibition of key kinases or interaction with DNA. The 4,5-dimethyl substitution pattern could enhance binding to hydrophobic pockets within enzyme active sites.
-
Antimicrobial Agents: The benzothiazole nucleus is present in many compounds with significant antibacterial and antifungal properties.[11][12] These compounds can be evaluated against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
-
Anti-inflammatory and Antioxidant Agents: Many derivatives have been reported to possess anti-inflammatory and antioxidant activities.[3][4][11] The 4,5-dimethyl derivative could be tested in assays for radical scavenging (e.g., DPPH) and inhibition of inflammatory enzymes.
-
Neuroprotective Agents: Some benzothiazole compounds, such as Riluzole, are used to treat neurodegenerative diseases. The unique substitution of this compound makes it an interesting candidate for screening in models of neurological disorders.
Conclusion
4,5-Dimethyl-1,3-benzothiazol-2-amine represents a synthetically accessible and highly versatile chemical scaffold. While it remains a relatively uncharacterized molecule, its chemical properties can be confidently predicted from the rich and well-documented chemistry of the 2-aminobenzothiazole family. Its defined structure, robust synthetic pathway, and numerous points for chemical derivatization make it an exceptionally attractive building block for medicinal chemists and materials scientists. The strategic placement of the methyl groups offers a unique opportunity to explore new regions of chemical space and potentially develop novel compounds with enhanced efficacy and optimized pharmacokinetic profiles. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and ultimately unlock the full potential of this promising molecule.
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